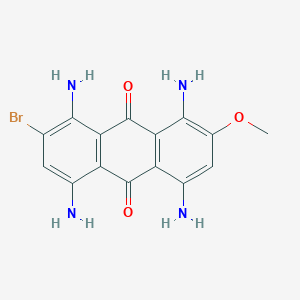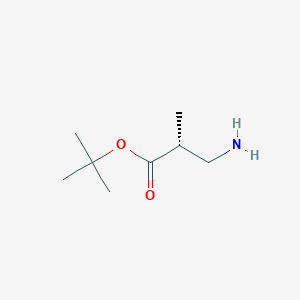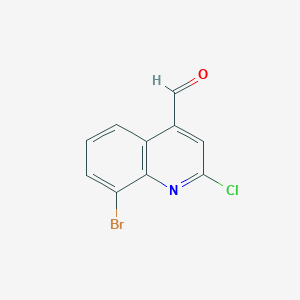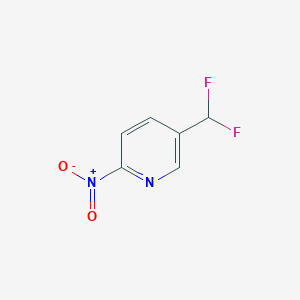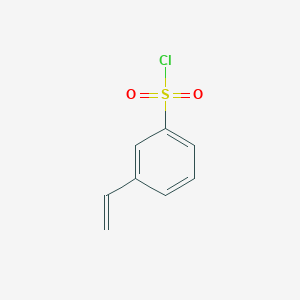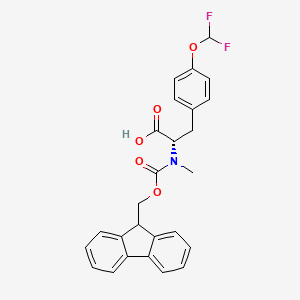
Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine: is a synthetic amino acid derivative used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a difluoromethyl group on the tyrosine side chain. These modifications enhance the compound’s stability and reactivity, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine typically involves multiple steps:
Protection of the amino group: The amino group of tyrosine is protected using the Fmoc group.
Methylation: The nitrogen atom is methylated using methylating agents such as methyl iodide.
Introduction of the difluoromethyl group: The difluoromethyl group is introduced using reagents like difluoromethyl bromide under specific conditions.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group.
Reduction: Reduction reactions may target the carbonyl groups or other functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution may introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry:
- Used in peptide synthesis as a building block.
- Serves as a precursor for the synthesis of more complex molecules.
Biology:
- Incorporated into peptides for studying protein interactions and functions.
- Used in the design of enzyme inhibitors.
Medicine:
- Potential applications in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry:
- Utilized in the production of specialized peptides and proteins for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The difluoromethyl group can enhance the compound’s stability and reactivity, influencing its interactions with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Fmoc-L-Tyrosine: Lacks the methyl and difluoromethyl modifications.
Fmoc-L-N-Methyl-Tyrosine: Lacks the difluoromethyl group.
Fmoc-L-Difluoromethyl-Tyrosine: Lacks the methyl group on the nitrogen atom.
Uniqueness: Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine is unique due to the combination of the Fmoc protecting group, the methyl group on the nitrogen atom, and the difluoromethyl group on the tyrosine side chain
Propriétés
Formule moléculaire |
C26H23F2NO5 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
(2S)-3-[4-(difluoromethoxy)phenyl]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C26H23F2NO5/c1-29(23(24(30)31)14-16-10-12-17(13-11-16)34-25(27)28)26(32)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,25H,14-15H2,1H3,(H,30,31)/t23-/m0/s1 |
Clé InChI |
DGDWFISMDASVTB-QHCPKHFHSA-N |
SMILES isomérique |
CN([C@@H](CC1=CC=C(C=C1)OC(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CN(C(CC1=CC=C(C=C1)OC(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)





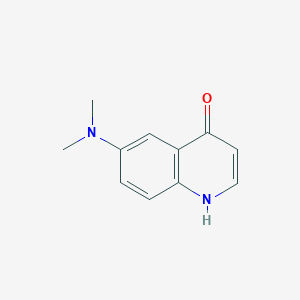
![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
